8-Bromo-5-fluoro-2-methylquinoline

Catalog No.
S812644
CAS No.
904694-59-3
M.F
C10H7BrFN
M. Wt
240.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromo-5-fluoro-2-methylquinoline

CAS Number

904694-59-3

Product Name

8-Bromo-5-fluoro-2-methylquinoline

IUPAC Name

8-bromo-5-fluoro-2-methylquinoline

Molecular Formula

C10H7BrFN

Molecular Weight

240.07 g/mol

InChI

InChI=1S/C10H7BrFN/c1-6-2-3-7-9(12)5-4-8(11)10(7)13-6/h2-5H,1H3

InChI Key

SKYJNBNYCRKOPC-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=CC(=C2C=C1)F)Br

Canonical SMILES

CC1=NC2=C(C=CC(=C2C=C1)F)Br

8-Bromo-5-fluoro-2-methylquinoline (CAS 904694-59-3) is a highly functionalized heterocyclic building block extensively utilized in the discovery and synthesis of metal-binding pharmacophores (MBPs). Structurally, it features a reactive 8-bromo handle primed for regioselective cross-coupling or nucleophilic aromatic substitution, a 5-fluoro group that modulates the electronic properties and pKa of the quinoline nitrogen, and a 2-methyl group that provides critical hydrophobic contacts in enzyme active sites. In industrial and medicinal chemistry workflows, this compound is primarily procured to bypass harsh, low-yielding cyclization steps, allowing researchers to directly access advanced 8-thioquinoline derivatives. These derivatives are foundational in the development of selective inhibitors for Zn2+-dependent metalloisopeptidases, such as the proteasome subunit Rpn11 and Glyoxalase 1 (GLO1) [1].

Attempting to substitute 8-Bromo-5-fluoro-2-methylquinoline with simpler analogs, such as 8-bromoquinoline or 8-bromo-2-methylquinoline, fundamentally alters the target molecule's binding thermodynamics and pharmacokinetics. The absence of the 5-fluoro substituent shifts the electron density of the quinoline ring, altering the pKa of the coordinating nitrogen and significantly reducing the bidentate chelation affinity for catalytic Zn2+ ions in target metalloenzymes [1]. Furthermore, relying on the raw precursor, 2-bromo-5-fluoroaniline, requires in-house cyclization using crotonaldehyde in concentrated hydrochloric acid—a process notorious for generating intractable polymeric byproducts, poor batch-to-batch reproducibility, and extensive purification bottlenecks. Procuring the exact fluorinated, methylated quinoline scaffold ensures precise structural fidelity for structure-activity relationship (SAR) studies while streamlining downstream thiolation workflows.

Process Efficiency: Eliminating Low-Yield Cyclization Bottlenecks

The de novo synthesis of 8-bromo-5-fluoro-2-methylquinoline from 2-bromo-5-fluoroaniline involves a Doebner-von Miller cyclization with crotonaldehyde in 6M HCl and toluene. This reaction is highly prone to polymerization and side-product formation, typically yielding only ~30% of the desired quinoline after extensive chromatographic purification [1]. By procuring the pre-cyclized 8-bromo-5-fluoro-2-methylquinoline, process chemists eliminate a major synthetic bottleneck, allowing direct progression to the critical thiolation step (e.g., reaction with tert-butyl thiol), which proceeds at significantly higher yields under controlled nucleophilic aromatic substitution conditions [1].

Evidence DimensionSynthetic step yield and process time
Target Compound DataPre-cyclized scaffold allows direct downstream functionalization
Comparator Or Baseline2-Bromo-5-fluoroaniline (requires 18h harsh acid reflux, ~30% yield)
Quantified DifferenceEliminates an 18-hour low-yield (30%) cyclization step, drastically reducing raw material waste.
Conditions6M HCl/Toluene reflux for 18h vs. direct procurement of the cyclized scaffold.

Procuring the pre-formed quinoline saves days of synthesis and purification time, drastically improving the overall throughput and reproducibility of MBP library generation.

Target Affinity: 5-Fluoro Modulation of Zn2+ Chelation

In the development of Rpn11 proteasome inhibitors, the electronic properties of the 8-thioquinoline (8TQ) core are critical for coordinating the catalytic Zn2+ ion. The incorporation of a 5-fluoro substituent, derived directly from 8-bromo-5-fluoro-2-methylquinoline, withdraws electron density from the quinoline ring. This electronic tuning modulates the pKa of the quinoline nitrogen, optimizing the bidentate coordination geometry. SAR studies demonstrate that specific halogenated and methylated 8TQ derivatives achieve sub-micromolar potency (IC50 ~300 nM) against Rpn11, representing an 8.3-fold improvement over the unsubstituted 8TQ baseline fragment (IC50 ~2.5 μM)[1]. The 5-fluoro group ensures the precise electronic environment required for this high-affinity binding.

Evidence DimensionEnzyme inhibition potency (IC50)
Target Compound DataAdvanced substituted 8TQ derivatives (derived from the 5-fluoro-2-methyl scaffold) achieve IC50 ~300 nM
Comparator Or BaselineUnsubstituted 8-thioquinoline fragment (IC50 ~2.5 μM)
Quantified Difference~8.3-fold increase in inhibitory potency against Rpn11.
ConditionsCell-free Rpn11 enzyme inhibition assay.

The specific substitution pattern of this compound is non-negotiable for achieving sub-micromolar potency in metalloenzyme inhibitor discovery programs.

Structural Fit: 2-Methyl Group as a Critical Hydrophobic Probe

The 2-methyl group of 8-bromo-5-fluoro-2-methylquinoline serves as a critical structural probe for hydrophobic pockets adjacent to metalloenzyme active sites. In fragment-based drug discovery (FBDD) campaigns targeting enzymes like Glyoxalase 1 (GLO1) and Rpn11, the addition of methyl groups at specific positions on the quinoline ring dictates binding orientation. For instance, 2-methyl substituted quinoline fragments demonstrate maintained or enhanced binding within hydrophobic active site pockets compared to their unmethylated counterparts, providing essential steric bulk that prevents off-target binding and improves ligand efficiency [1]. Substituting this compound with an unmethylated analog results in a loss of these critical hydrophobic contacts.

Evidence DimensionActive site hydrophobic interaction
Target Compound Data2-Methylated quinoline scaffold (provides essential steric bulk for hydrophobic pocket engagement)
Comparator Or BaselineUnmethylated 8-bromoquinoline (lacks specific hydrophobic contact)
Quantified DifferenceMaintained target activity with enhanced structural specificity for hydrophobic pockets.
ConditionsFragment-based screening and crystallographic modeling of metalloenzyme active sites.

Buyers must select the 2-methylated variant to properly exploit hydrophobic interactions in the active sites of target metalloenzymes, a feature absent in generic quinolines.

Synthesis of Rpn11 Proteasome Inhibitors

Directly downstream of its electronic and steric advantages, this compound is the premier building block for generating 8-thioquinoline-based metal-binding pharmacophores. It is specifically used to synthesize sub-micromolar inhibitors targeting the Zn2+-dependent JAMM domain of the Rpn11 subunit in oncology research [1].

Fragment-Based Drug Discovery (FBDD) Libraries

Procured by medicinal chemistry CROs and pharmaceutical companies to synthesize highly specific, fluorinated, and methylated heterocyclic libraries. These libraries are screened against diverse metalloenzymes, including Glyoxalase 1 (GLO1) and other JAMM metalloproteases, where the 2-methyl group provides essential hydrophobic contacts[2].

Development of Bidentate Chelating Ligands

Utilized in inorganic chemistry and materials science to create specialized bidentate ligands (N,S-donors). The 5-fluoro group allows researchers to precisely tune the electronic properties and stability of the resulting transition metal complexes, a capability not possible with unsubstituted 8-bromoquinoline [1].

XLogP3

3.4

Dates

Last modified: 04-14-2024

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